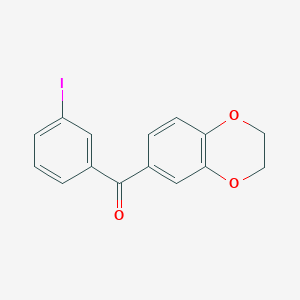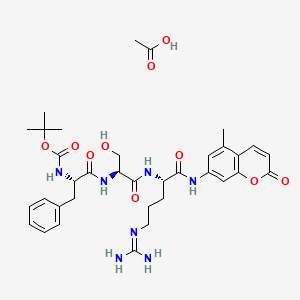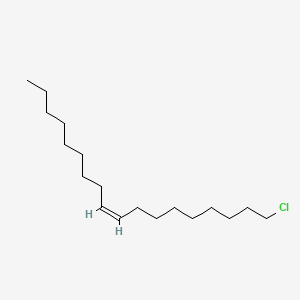
Dehydropodophyllotoxin
Übersicht
Beschreibung
Dehydropodophyllotoxin ist ein natürlich vorkommendes Arylnaphthalinlignan, das strukturell mit Podophyllotoxin verwandt ist. Es ist bekannt für seine signifikanten biologischen Aktivitäten, darunter Antitumor-, Antiviral- und entzündungshemmende Eigenschaften . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen und ihrer Rolle als Vorläufer für die Synthese verschiedener pharmakologisch aktiver Derivate Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Vorläufer für die Synthese zahlreicher pharmakologisch aktiver Verbindungen.
Biologie: Die Verbindung wurde in Studien im Zusammenhang mit der Zellzyklusregulation und Apoptose verwendet.
Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet.
Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch die Störung des Mikrotubuli-Zytoskeletts aus . Es bindet an Tubulin, hemmt dessen Polymerisation und führt zur Zellzyklusarretierung in der Metaphase . Dieser Mechanismus ähnelt dem von Podophyllotoxin, aber es wurde festgestellt, dass this compound unterschiedliche molekulare Zielstrukturen und -wege aufweist .
Wirkmechanismus
Dehydropodophyllotoxin exerts its effects primarily through the disruption of the microtubule cytoskeleton . It binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the metaphase . This mechanism is similar to that of podophyllotoxin, but this compound has been found to have distinct molecular targets and pathways .
Zukünftige Richtungen
Research on dehydropodophyllotoxin continues to explore its potential therapeutic applications. Investigating its derivatives and optimizing their antitumor activity remains an active area of interest. Additionally, exploring its antiviral properties, especially in the context of recent viral infections, warrants further investigation .
Biochemische Analyse
Biochemical Properties
Dehydropodophyllotoxin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with tubulin, a protein that forms microtubules. This compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This interaction is critical for its anticancer activity, as it leads to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound interacts with topoisomerase II, an enzyme involved in DNA replication and repair, further contributing to its cytotoxic effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis . This effect is mediated through its interaction with tubulin and topoisomerase II, as mentioned earlier. This compound also influences cell signaling pathways, including the upregulation of cell cycle-related proteins such as CDK1 and the downregulation of cyclin B1 . These changes in gene expression contribute to its ability to inhibit cell proliferation and induce cell death. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. At the molecular level, this compound binds to tubulin, preventing its polymerization and disrupting microtubule dynamics . This inhibition of microtubule formation leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound interacts with topoisomerase II, inhibiting its activity and causing DNA damage . These interactions result in the activation of apoptotic pathways and the induction of cell death. This compound also modulates gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained cell cycle arrest and apoptosis . In in vivo studies, the compound’s effects on cellular function may be influenced by factors such as metabolism, distribution, and clearance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent anticancer activity with minimal toxicity . At higher doses, the compound can cause significant toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects . These findings highlight the importance of optimizing dosage regimens to maximize the therapeutic benefits of this compound while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The main human metabolizing enzyme, CYP3A4, transforms this compound into its active metabolites . Other enzymes, such as CYP1A2 and CYP2C9, do not significantly contribute to its metabolism . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its therapeutic effects and toxicity . For example, this compound’s distribution to tumor tissues enhances its anticancer activity, while its accumulation in the liver and kidneys can contribute to its hepatotoxicity and nephrotoxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is essential for its ability to disrupt microtubule dynamics and induce cell cycle arrest . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These modifications can influence its activity and stability within the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Dehydropodophyllotoxin kann durch die Aromatisierung von Podophyllotoxon synthetisiert werden. Es wurde eine grüne und selektive dehydrogenative Aromatisierungsmethode unter Verwendung eines I2–DMSO-Katalysator-Systems entwickelt, um die Ineffizienzen zu überwinden, die mit herkömmlichen Methoden verbunden sind, die nicht nachhaltige Oxidationsmittel erfordern . Diese Methode nutzt den hydridischen Charakter der C8- und C8′-Positionen von Podophyllotoxon .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt typischerweise durch Extraktion und Reinigung aus pflanzlichen Quellen, insbesondere aus Arten wie Podophyllum und Sinopodophyllum . Das Verfahren umfasst die Lösungsmittelextraktion, chromatographische Trennung und Kristallisation, um die reine Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dehydropodophyllotoxin unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was zur Bildung neuer Analoga führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Iod (I2), Dimethylsulfoxid (DMSO) und verschiedene Oxidations- und Reduktionsmittel . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit der Produkte zu gewährleisten .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene this compound-Derivate, von denen gezeigt wurde, dass sie signifikante Antitumor- und antivirale Aktivitäten besitzen .
Vergleich Mit ähnlichen Verbindungen
Dehydropodophyllotoxin ist strukturell mit mehreren anderen Lignanen verwandt, darunter:
Podophyllotoxin: Bekannt für seine starke Antitumoraktivität, ist Podophyllotoxin die Stammverbindung, aus der this compound gewonnen wird.
Epipodophyllotoxin: Ein weiteres Derivat von Podophyllotoxin, Epipodophyllotoxin, wurde bei der Synthese von Antikrebsmitteln wie Etoposid und Teniposid verwendet.
Deoxypodophyllotoxin: Diese Verbindung weist ähnliche biologische Aktivitäten auf, unterscheidet sich jedoch in ihrer chemischen Struktur und Potenz.
This compound ist aufgrund seiner spezifischen strukturellen Merkmale und der unterschiedlichen biologischen Aktivitäten, die es zeigt, einzigartig .
Eigenschaften
IUPAC Name |
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,23H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSDVCMYTACNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one](/img/structure/B1353175.png)
![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)






![1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B1353195.png)
![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)
